Phosphoric acid, monodecyl ester, potassium salt
Description
Properties
CAS No. |
68427-32-7 |
|---|---|
Molecular Formula |
C10H23KO4P |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
potassium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13); |
InChI Key |
KFLQSQWIYPTJSM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O.[K] |
Other CAS No. |
68427-32-7 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, monodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
H3PO4+C10H21OH→C10H21OPO3H2
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C10H21OPO3H2+KOH→C10H21OPO3K+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, monodecyl ester, potassium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid and decyl alcohol.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphoric acid and decyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Phosphoric acid, monodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Mechanism of Action
The mechanism of action of phosphoric acid, monodecyl ester, potassium salt involves its interaction with various molecular targets. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and in the formulation of drug delivery systems. The compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
The following comparison focuses on structurally related potassium alkyl phosphate salts, differing in alkyl chain length (C8–C18) and esterification degree (mono- vs. diesters).
Chain Length Variation
Alkyl chain length significantly impacts solubility, critical micelle concentration (CMC), and application suitability:
*Calculated based on analogous compounds.
Key Findings :
- Solubility : Shorter chains (C8–C10) exhibit higher water solubility, while longer chains (C16–C18) are lipid-compatible .
- Foaming and Emulsification : C12–C16 derivatives balance foam stability and emulsification, making them ideal for personal care products .
- Biodegradability : C8–C12 compounds degrade faster than longer-chain analogs, aligning with eco-friendly formulations .
Monoester vs. Diester Derivatives
Monoesters (one alkyl chain) and diesters (two alkyl chains) differ in charge density and functional performance:
| Property | Monoester (e.g., C10) | Diester (e.g., Diethyl phosphate, K salt) |
|---|---|---|
| Charge Density | Higher (one alkyl group) | Lower (two alkyl groups) |
| Solubility | More hydrophilic | More lipophilic |
| Applications | Emulsifiers, anti-static agents | Lubricants, corrosion inhibitors |
| Synthesis Complexity | Simpler (single esterification) | Requires controlled stoichiometry |
| Environmental Impact | Faster degradation | Persistence in hydrophobic environments |
Example: Potassium diethyl phosphate (CAS 53971-30-5) is used in hydraulic fluids due to its thermal stability, whereas monodecyl phosphate prioritizes skin-friendly emulsification .
Cosmetics
- Potassium C12–C16 phosphates are common in shampoos and creams for their mildness and compatibility with cationic surfactants .
- Stearyl phosphate (C18) enhances hair conditioner viscosity by stabilizing lipid-protein interactions .
Industrial Uses
Biological Activity
Phosphoric acid, monodecyl ester, potassium salt (also known as potassium monodecyl phosphate) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including cosmetics and pharmaceuticals. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Phosphoric acid esters are significant in biological systems due to their role in cellular functions and membrane dynamics. The structure of potassium monodecyl phosphate includes a long hydrophobic alkyl chain (decyl) attached to a phosphate group, which imparts surfactant properties. This amphiphilic nature allows it to interact with lipid membranes and proteins, influencing various biological processes.
1. Surfactant Properties
Potassium monodecyl phosphate exhibits surfactant characteristics that can enhance the solubility and bioavailability of other compounds. Its ability to reduce surface tension makes it useful in formulations where improved dispersion is necessary.
2. Antimicrobial Activity
Research indicates that phosphoric acid esters possess antimicrobial properties. A study on related compounds demonstrated that they can inhibit the growth of various microorganisms, including bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined through serial dilutions in growth media, showing effective antimicrobial activity at specific concentrations .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Potassium Monodecyl Phosphate | 100 | Staphylococcus aureus |
| Potassium Monodecyl Phosphate | 150 | Candida albicans |
3. Toxicological Studies
Toxicological assessments reveal that potassium monodecyl phosphate has a relatively low toxicity profile. Acute toxicity studies in rats indicated an oral LD50 greater than 4.7 g/kg, suggesting that it is non-toxic at typical exposure levels . Repeated dose studies established a no-observable adverse effect level (NOAEL) of 600 mg/kg body weight per day for both genders .
Case Studies
Case Study 1: Cosmetic Applications
In cosmetic formulations, potassium monodecyl phosphate is utilized for its emulsifying and stabilizing properties. A patent describes its use in topical compositions where it acts as a surfactant to improve the texture and efficacy of the product . The study highlights optimal concentrations ranging from 0.5% to 3% for effective performance without adverse effects.
Case Study 2: Biocompatibility Testing
A biocompatibility assessment was conducted using human dermal fibroblasts to evaluate the safety of potassium monodecyl phosphate in dermatological applications. Results indicated that concentrations up to 1% did not induce cytotoxicity or significant inflammatory responses, supporting its use in skin care products.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : It may influence enzyme activity related to lipid metabolism due to its structural similarities with phospholipids.
- Microbial Disruption : The surfactant action disrupts microbial cell membranes, leading to cell lysis and death.
Q & A
Basic Question: What are the established synthetic routes for phosphoric acid, monodecyl ester, potassium salt, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves esterification of monodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. Evidence from analogous compounds (e.g., octadecyl phosphate synthesis) suggests using polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) as catalysts to drive esterification . Purity optimization requires post-synthesis purification via solvent extraction or column chromatography. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% for research-grade material) .
Advanced Question: How can structural ambiguities in phosphoric acid esters be resolved using spectroscopic techniques?
Methodological Answer:
- FTIR Spectroscopy: Confirm phosphate ester bonds (P=O stretch at 1250–1300 cm⁻¹) and alkyl chain presence (C-H stretches at 2850–2960 cm⁻¹) .
- NMR: Use ³¹P NMR to identify phosphate group environments (δ 0–5 ppm for monoesters). ¹H and ¹³C NMR can resolve alkyl chain conformation and ester linkage integrity .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight and detects side products like diesters or unreacted alcohol .
Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Refer to SDS guidelines for phosphate esters (e.g., potassium dibenzyl phosphate):
- Use NIOSH-approved respirators (N95) and nitrile gloves to avoid dermal/ocular exposure .
- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How do environmental toxicity studies inform the disposal of monodecyl phosphate esters?
Methodological Answer:
- Aquatic Toxicity: Analogous compounds (e.g., triphenyl phosphate) show high toxicity to fish (LC₅₀ < 1 mg/L) due to adsorption onto gills and bioaccumulation .
- Degradation: Hydrolysis under alkaline conditions (pH >10) accelerates breakdown into less toxic phosphates and alcohols. Test biodegradability via OECD 301F (closed bottle test) .
- Mitigation: Use activated carbon filtration in lab wastewater systems to capture residues before disposal .
Basic Question: What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/RI: Separate using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 210 nm .
- Ion Chromatography: Quantify potassium content via conductivity detection (validate stoichiometry in the salt form) .
- Titration: Acid-base titration with standardized HCl can estimate free phosphate groups .
Advanced Question: How can researchers reconcile contradictory data on the compound’s receptor interactions?
Methodological Answer:
- In Vitro Assays: Use lysophosphatidic acid (LPA) receptor binding assays (e.g., competitive ELISA) to compare affinity across cell lines (e.g., HEK293 transfected with LPA₁ vs. LPA₂) .
- Dose-Response Analysis: Address discrepancies by testing a broad concentration range (1 nM–100 µM) and normalizing to endogenous ligand responses .
- Molecular Dynamics Simulations: Model phosphate headgroup interactions with receptor active sites to explain variability in binding kinetics .
Basic Question: What are the key physicochemical properties influencing its application in colloid science?
Methodological Answer:
- Critical Micelle Concentration (CMC): Determine via surface tension measurements (Du Noüy ring method). For monodecyl esters, CMC typically ranges 0.1–1 mM .
- Thermal Stability: Assess via TGA; decomposition temperatures >200°C indicate suitability for high-temperature applications (e.g., polymer additives) .
Advanced Question: How can researchers design experiments to study its phase behavior in mixed surfactant systems?
Methodological Answer:
- Phase Diagrams: Construct using titration (e.g., mixing with SDS or CTAB) and monitor via polarized light microscopy or small-angle X-ray scattering (SAXS) .
- Zeta Potential Measurements: Evaluate colloidal stability in binary systems; deviations from ideal behavior suggest synergistic/antagonistic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
